REACTION_CXSMILES
|
N.[Li].[CH:3]#C.C([SiH2]O[C:11]([CH3:31])(C)[CH:12]1[CH2:17][CH2:16][CH:15]([CH2:18][O:19]S(C2C=CC(C)=CC=2)(=O)=O)[CH2:14][CH2:13]1)(C)(C)C>CS(C)=O.C1COCC1>[CH2:11]([CH:12]1[CH2:13][CH2:14][CH:15]([CH2:18][OH:19])[CH2:16][CH2:17]1)[C:31]#[CH:3] |^1:1|
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
[Li]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C#C
|
Name
|
compound 84
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Quantity
|
11.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[SiH2]OC(C1CCC(CC1)COS(=O)(=O)C1=CC=C(C=C1)C)(C)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
ice
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
TBAF hydrate
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-neck 250 mL-flask equipped with a gas inlet tube and dry-ice condenser
|
Type
|
CUSTOM
|
Details
|
had reacted
|
Type
|
CUSTOM
|
Details
|
the acetylene-inlet tube and condenser removed
|
Type
|
ADDITION
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Details
|
DMSO (20 mL) was added
|
Type
|
CUSTOM
|
Details
|
the ammonia evaporated with a warm water bath until the mixture
|
Type
|
CUSTOM
|
Details
|
a temperature of 30° C
|
Type
|
STIRRING
|
Details
|
The solution was stirred at this temperature for 2 hours until the solution
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
stopped bubbling
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 5° C.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at 5° C
|
Type
|
STIRRING
|
Details
|
to stir at 5° C. for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
Then the solution was gradually warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for an additional 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (4×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil
|
Type
|
STIRRING
|
Details
|
to stir for 24 hours 2 under N2 atmosphere
|
Duration
|
24 h
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with water (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography, on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with 1:1 ether/petroleum ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)C1CCC(CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.91 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |